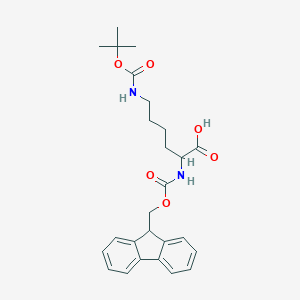

Fmoc-Lys(Boc)-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316712 | |

| Record name | Fmoc-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-26-9 | |

| Record name | Fmoc-Lys(Boc)-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(tert-butoxycarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Principle of Orthogonal Protection in Peptide Synthesis

An In-depth Technical Guide to the Function of the Boc Group in Fmoc-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), is a stepwise process that relies on the precise and controlled formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct peptide sequence, reactive functional groups on the amino acids must be temporarily masked with protecting groups. The success of complex peptide synthesis hinges on the strategic use of "orthogonal" protecting groups—groups that can be removed under distinct chemical conditions without affecting others.[1][2]

This compound is a quintessential example of this principle applied to a single building block. Lysine possesses two primary amino groups: the α-amino group (Nα), which participates in peptide bond formation, and the ε-amino group (Nε) in its side chain. In this compound, each of these amines is protected by a group with different chemical lability, allowing for selective deprotection at specific stages of the synthesis.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the Nα-amino group. It is a base-labile protecting group, specifically designed for rapid removal under mild basic conditions, typically with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[3][4] This deprotection is performed repeatedly throughout the synthesis to elongate the peptide chain.

-

The Boc (tert-butyloxycarbonyl) group protects the Nε-amino side chain. It is an acid-labile protecting group, stable to the basic conditions used for Fmoc removal but readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][3]

Core Function of the Boc Group in this compound

The primary function of the Boc group on the lysine side chain is to act as a stable, orthogonal protecting group during the iterative cycles of Fmoc-based SPPS.[5] This ensures that the highly nucleophilic ε-amino group of the lysine side chain does not engage in unwanted reactions, such as:

-

Branched Peptide Formation: Preventing the side-chain amine from reacting with the activated carboxyl group of the next incoming amino acid, which would lead to a branched peptide impurity.

-

Side Reactions: Protecting the amine from modification by coupling reagents or other reactive species present during the synthesis cycles.

The Boc group remains securely attached to the lysine side chain throughout the entire peptide assembly process because it is completely stable to the repeated treatments with piperidine used to remove the Nα-Fmoc group at each step.[5][6] It is only removed during the final step of the synthesis, known as "global deprotection," where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, most commonly containing a high concentration of TFA.[7]

Quantitative Data: A Comparison of Fmoc and Boc Group Lability

The selection of an orthogonal protection strategy is guided by the distinct chemical stability of the protecting groups. The following table summarizes the deprotection conditions and stability data for the Fmoc and Boc groups, highlighting their orthogonality.

| Property | Nα-Fmoc Group | Nε-Boc Group | Orthogonality |

| Chemical Nature | Base-Labile | Acid-Labile | High |

| Standard Deprotection Reagent | 20% Piperidine in DMF[3] | 95% Trifluoroacetic Acid (TFA) in H₂O/Scavengers[7] | The reagents are chemically distinct and non-interfering. |

| Deprotection Kinetics | Very Rapid (t½ ≈ 6 seconds with 20% piperidine in DMF)[8] | Rapid (Typically 1-2 hours for complete removal)[1] | Conditions for Fmoc removal do not cleave the Boc group. |

| Stability to Opposing Reagent | Stable in strong acid (TFA)[7] | Stable in 20% piperidine/DMF[5][6] | Each group is robust under the removal conditions of the other. |

| Stability in Weak Acid | Stable | Partial Lability. ~10% cleavage observed after 4 hours in 0.1% TFA.[6] | Demonstrates the need for strong acid for efficient Boc removal. |

Experimental Protocols

Protocol for Nα-Fmoc Group Removal during SPPS Cycle

This protocol describes a standard procedure for removing the temporary Fmoc group from the N-terminus of the growing peptide chain attached to a solid-phase resin.

-

Resin Washing: Wash the peptidyl-resin (1 g) three times with N,N-dimethylformamide (DMF) (10 mL per wash) to remove residual reagents from the previous coupling step.

-

Fmoc Deprotection (First Treatment): Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate the mixture at room temperature for 2-3 minutes.[9]

-

Filtration: Drain the piperidine solution from the reaction vessel. The dibenzofulvene-piperidine adduct formed is UV-active and can be used to monitor the reaction progress.

-

Fmoc Deprotection (Second Treatment): Add a fresh solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate the mixture at room temperature for 5-7 minutes to ensure complete deprotection.[9]

-

Final Washing: Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF (10 mL per wash) to remove all traces of piperidine, which would otherwise interfere with the subsequent amino acid coupling step. The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol for Final Cleavage and Nε-Boc Group Deprotection

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and the Boc side-chain protecting group on lysine (along with other acid-labile side-chain protecting groups) is removed.

-

Resin Preparation: Wash the fully assembled peptidyl-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K, but for most sequences containing Boc-protected lysine, a simpler mixture is sufficient. Prepare a solution of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) . TIS and water act as scavengers to trap the reactive tert-butyl cations generated during Boc deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[10]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin in a reaction vessel (e.g., 10 mL per 100 mg of resin). Seal the vessel and allow it to agitate gently at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate, which contains the dissolved peptide, into a cold (0 °C) solution of diethyl ether (e.g., 50 mL). A white precipitate of the crude peptide should form.

-

Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.

-

Drying: After the final wash, dry the crude peptide pellet under vacuum to yield the final product, which can then be purified by reverse-phase HPLC.

Visualization of the Orthogonal Strategy

The logical workflow of using this compound in SPPS highlights the principle of orthogonality. The Nα-Fmoc group is removed at every cycle, while the Nε-Boc group is removed only once at the very end of the synthesis.

Caption: Orthogonal protection strategy using this compound in SPPS.

Conclusion

The Boc group in this compound serves the critical function of a stable, acid-labile side-chain protecting group. Its stability to the basic conditions required for iterative Nα-Fmoc removal is the essence of the orthogonal protection strategy that underpins modern Fmoc-based solid-phase peptide synthesis.[5][] This dual-protection scheme allows for the unambiguous and efficient incorporation of lysine into complex peptide sequences, preventing the formation of side products and ensuring the integrity of the final molecule. A thorough understanding of its chemical properties and the protocols for its use and removal is fundamental for researchers in peptide chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in the synthesis of peptides, a cornerstone of drug discovery and development.

Core Concepts: Chemical Structure and Properties

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1] This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.[1]

Chemical Structure

The structure of this compound is characterized by the lysine backbone with two key protecting groups. The Fmoc group, attached to the α-nitrogen, is removed under basic conditions, typically with piperidine.[1] The Boc group, protecting the ε-nitrogen of the lysine side chain, is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin support.[1][2]

IUPAC Name: (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-6-[(tert-butoxy)carbonylamino]hexanoic acid

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 71989-26-9 | [2] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [2] |

| Molecular Weight | 468.54 g/mol | [2] |

| Appearance | White to off-white powder | - |

| Melting Point | 130-135 °C (decomposes) | [2] |

| Solubility | Soluble in DMF, DMSO, NMP, chloroform, dichloromethane, ethyl acetate, acetone. Slightly soluble in water. | [2] |

| Storage Conditions | Store at 2-8°C, away from moisture and strong oxidizing agents. | - |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is a cornerstone for the incorporation of lysine residues in peptides synthesized via the Fmoc/tBu strategy. The following sections provide detailed methodologies for its use in a typical SPPS workflow.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid.

Detailed Methodologies

The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.

2.2.1. Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

-

2.2.2. Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

-

Reagent: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

2.2.3. Amino Acid Coupling

This step involves the formation of a peptide bond between the free N-terminus on the resin and the carboxyl group of the incoming Fmoc-protected amino acid, such as this compound.

-

Reagents:

-

This compound (or other Fmoc-amino acid)

-

Coupling/activation reagent (e.g., HBTU, HATU, HCTU, or DIC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Solvent: DMF

-

-

Procedure (using HBTU/DIPEA):

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and HBTU (slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIPEA (typically 2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

2.2.4. Final Cleavage and Boc Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups, including the Boc group on lysine, are removed.

-

Cleavage Cocktail: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

-

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Orthogonal Deprotection Strategy

The use of this compound exemplifies an orthogonal protection strategy, which is crucial for the synthesis of complex peptides, including those with branched structures or post-translational modifications on the lysine side chain.

Purification and Characterization

The crude synthetic peptide obtained after cleavage is typically purified and characterized to ensure its identity and purity.

Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.

-

Principle: The peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., C18). The peptide is then eluted with a gradient of increasing organic solvent (e.g., acetonitrile), often containing an ion-pairing agent like TFA. Peptides are separated based on their hydrophobicity.

-

General Protocol:

-

Dissolve the crude peptide in a minimal amount of the initial mobile phase buffer.

-

Inject the sample onto a preparative RP-HPLC column.

-

Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile using UV detection (typically at 214 nm and 280 nm).

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

-

Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to confirm the molecular weight and assess the purity of the synthesized peptide.

-

Principle: The purified peptide is separated by HPLC and then introduced into a mass spectrometer, which ionizes the peptide and measures its mass-to-charge ratio (m/z).

-

Procedure:

-

Dissolve a small amount of the purified peptide in an appropriate solvent.

-

Inject the sample into an LC-MS system.

-

The observed molecular weight from the mass spectrum should match the calculated theoretical molecular weight of the target peptide.

-

Conclusion

This compound is an indispensable reagent for researchers and scientists engaged in peptide synthesis for drug development and other biomedical applications. Its orthogonal protecting groups allow for the controlled and efficient assembly of complex peptide sequences. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this versatile building block in the laboratory. Adherence to proper experimental techniques and thorough characterization of the final product are paramount to ensure the synthesis of high-quality peptides for research and therapeutic development.

References

The Solubility Profile of Fmoc-Lys(Boc)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly referred to as Fmoc-Lys(Boc)-OH. A fundamental building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its solubility in various solvents is critical for the optimization of peptide coupling reactions, ensuring high yields and purity of the final peptide product. This document outlines quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of its primary application.

Quantitative and Qualitative Solubility Data

The solubility of this compound is significantly influenced by the physicochemical properties of the solvent, including its polarity, dielectric constant, and hydrogen bonding capacity. The presence of the bulky, non-polar Fmoc and Boc protecting groups renders the molecule generally more soluble in organic solvents compared to aqueous solutions.

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥100.8 mg/mL[1], 100 mg/mL[2], 90 mg/mL[3] | Excellent solubility. Sonication may be required for complete dissolution at higher concentrations.[2][3] |

| Ethanol (EtOH) | C₂H₅OH | ≥51 mg/mL[1] | Good solubility. |

| Water | H₂O | ≥4.69 mg/mL[1] | Slightly soluble to poorly soluble.[4] |

| Dimethylformamide (DMF) | C₃H₇NO | Clearly soluble (1 mmole in 2 ml)[5] | Widely used in SPPS, indicating good solubility for reaction concentrations.[6] |

| Chloroform | CHCl₃ | Soluble[4][7] | Qualitative data indicates solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[4][7] | Qualitative data indicates solubility. |

| Ethyl Acetate | C₄H₈O₂ | Soluble[4][7] | Qualitative data indicates solubility. |

| Acetone | C₃H₆O | Soluble[4][7] | Qualitative data indicates solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of saturation and can be adapted for various solvents.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound (e.g., 100 mg) and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted sample and the calibration standards by HPLC with UV detection (typically at 254 nm or 265 nm for the Fmoc group).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Visualization of Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates the logical workflow of incorporating an this compound residue into a growing peptide chain on a solid support.

Caption: Workflow for the incorporation of this compound in SPPS.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | 71989-26-9 [chemicalbook.com]

- 5. Fmoc-D-Lys(Boc)-OH Novabiochem® | 92122-45-7 [sigmaaldrich.com]

- 6. This compound = 98.0 HPLC 71989-26-9 [sigmaaldrich.com]

- 7. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

Stability and Storage of Fmoc-Lys(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The stability and purity of this reagent are paramount to ensure the successful synthesis of high-quality peptides for research, therapeutic, and diagnostic applications. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Chemical Stability

The stability of this compound is primarily dictated by its two orthogonal protecting groups: the base-labile Fmoc group and the acid-labile Boc group.

-

Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group is notoriously susceptible to cleavage under basic conditions. The reaction proceeds via a β-elimination mechanism, often facilitated by secondary amines like piperidine, to yield dibenzofulvene and the free α-amino group. While advantageous for SPPS, this lability necessitates the avoidance of basic environments during storage and handling.

-

Boc Group (Nε-protection): The tert-butoxycarbonyl group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[1][2] This orthogonality is fundamental to its application in peptide synthesis. The Boc group is generally stable under recommended storage conditions.

Under neutral pH conditions, typical for storage, the molecule is relatively stable. However, exposure to elevated temperatures, moisture, and light can contribute to degradation over time.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial.

Storage Conditions:

For long-term storage, this compound should be stored in a well-sealed container at 2-8°C, protected from light and moisture.[3][4] Some certificates of analysis provide a retest date of up to three years under these conditions, indicating good stability.[5] For temporary or short-term storage, room temperature is generally acceptable.[1]

Solutions of this compound are significantly less stable than the solid powder and are not recommended for long-term storage.[6] If solutions must be prepared, they should be used promptly.

Handling:

Due to its hygroscopic nature, it is recommended to allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7] Minimize exposure to atmospheric moisture and light during weighing and handling.

Quantitative Data on Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (long-term) | To minimize the rate of potential degradation reactions. |

| Room Temperature (short-term) | Acceptable for transit and brief periods, but not ideal for extended storage. | |

| Humidity | Low / In a desiccator | The compound is hygroscopic; moisture can lead to hydrolysis of the protecting groups or the carboxylic acid. |

| Light | Protected from light | To prevent potential photolytic degradation. |

| Atmosphere | Inert gas (optional) | For extended long-term storage, an inert atmosphere can help prevent oxidative degradation. |

| Form | Solid (lyophilized powder) | Significantly more stable than in solution. |

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and detecting any degradation products.

Objective: To separate the intact this compound from potential impurities and degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable run time (e.g., 30 minutes) to ensure the elution of both polar and non-polar compounds. A typical starting point could be 30% B, increasing to 95% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm or 301 nm for Fmoc-containing compounds.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

Procedure:

-

Prepare the mobile phases and equilibrate the HPLC system and column.

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard solution to determine the retention time and peak area of the intact molecule.

-

Prepare samples from the stability study (e.g., after storage under stressed conditions) and inject them into the HPLC system.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[8][9][10][11]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat a solution of this compound with 0.1 M HCl.

-

Incubate at room temperature and at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

Neutralize the sample before HPLC analysis.

-

-

Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M NaOH.

-

Incubate at room temperature.

-

Analyze samples at various time points.

-

Neutralize the sample before HPLC analysis. This condition is expected to rapidly cleave the Fmoc group.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution and solid sample of this compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Run a dark control in parallel.

-

Analyze samples after a defined exposure period.

-

Analysis: Analyze all stressed samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.[9][11]

Visualizations

Logical Relationship of Protecting Group Lability

Caption: Orthogonal deprotection strategy for this compound.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting a stability study on this compound.

Potential Degradation Pathways

Caption: Overview of potential degradation routes for this compound.

Conclusion

The stability of this compound is critical for the synthesis of high-quality peptides. By understanding its chemical lability and adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of their synthetic outcomes. The implementation of robust analytical methods, such as a validated stability-indicating HPLC method, is essential for monitoring the purity of this key reagent over time. Forced degradation studies serve as a valuable tool in identifying potential degradation products and understanding the overall stability profile of the molecule.

References

- 1. peptide.com [peptide.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.leyan.com [file.leyan.com]

- 6. apexbt.com [apexbt.com]

- 7. omizzur.com [omizzur.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. sgs.com [sgs.com]

An In-depth Technical Guide to the Role of Fmoc-Lys(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH. It details its critical role in modern peptide synthesis, focusing on the principles of orthogonal protection that make it an indispensable tool for creating complex and modified peptides.

Core Concepts: Structure and Orthogonal Protection

This compound is a derivative of the amino acid L-lysine where both reactive amino groups are masked by protecting groups. This dual protection is the key to its function in the stepwise, controlled assembly of peptide chains.[1]

-

Nα-Fmoc Group: The α-amino group, which forms the peptide bond, is protected by the Fmoc (9-Fluorenylmethyloxycarbonyl) group. The Fmoc group is base-labile, meaning it is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-Dimethylformamide (DMF).[2][3] This allows for the sequential addition of amino acids to the growing peptide chain.

-

Nε-Boc Group: The ε-amino group on the lysine side chain is protected by the Boc (tert-butyloxycarbonyl) group. The Boc group is acid-labile, remaining stable during the repeated base-mediated Fmoc deprotection cycles.[2] It is typically removed only at the final stage of synthesis using a strong acid, such as trifluoroacetic acid (TFA).[4]

This differential stability of the Fmoc and Boc groups is the foundation of the orthogonal protection strategy .[5][6] It allows for the selective deprotection of the α-amino group to extend the peptide backbone without exposing the reactive lysine side chain, thus preventing unwanted side reactions like chain branching.[7][]

Logical Relationship: Orthogonal Deprotection Strategy

The following diagram illustrates the core principle of orthogonality as it applies to this compound. The two protecting groups are removed by chemically distinct mechanisms (base vs. acid), enabling precise, independent control during synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Fmoc/tBu strategy, the most common approach for solid-phase peptide synthesis (SPPS).[3][7] SPPS involves building a peptide chain step-by-step while it is anchored to an insoluble solid support (resin).[6]

The incorporation of a lysine residue using this compound follows a well-defined cycle:

-

Deprotection: The Fmoc group of the last amino acid on the resin-bound peptide is removed with a piperidine/DMF solution, exposing a free α-amino group.

-

Activation & Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HCTU). This activated amino acid is then added to the resin, where it reacts with the free amino group to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The stability of the Boc group on the lysine side chain is crucial, as it endures numerous deprotection/coupling cycles without being compromised.

Experimental Workflow: SPPS Cycle with this compound

The diagram below outlines the repetitive cycle of operations in Fmoc-based SPPS, highlighting the stage where this compound is incorporated.

Quantitative Data and Properties

The efficiency and reliability of this compound are well-established. While exact yields can vary based on sequence, resin, and coupling reagents, the component itself is produced to high standards.

| Property | Typical Value / Condition | Reference / Note |

| Chemical Formula | C₂₆H₃₂N₂O₆ | [9] |

| Molecular Weight | 468.54 g/mol | |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in DMF, DMSO, DCM, Chloroform | [2][10] |

| Fmoc Deprotection | 20% Piperidine in DMF | [5] |

| Boc Deprotection | Trifluoroacetic acid (TFA) | [4] |

| Coupling Efficiency | High; dependent on coupling reagent and sequence | Steric hindrance can be a minor factor.[2] |

| Storage Temperature | 2-8°C |

Experimental Protocols

The following are generalized protocols for the key steps involving this compound in manual SPPS.

Protocol 1: Fmoc Group Deprotection

This procedure is performed on the resin-bound peptide prior to coupling the next amino acid.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.

-

Drain the DMF from the vessel.

-

Add the deprotection solution to the resin, ensuring it is fully covered. Agitate for 3 minutes.

-

Drain the solution. The dibenzofulvene-piperidine adduct byproduct can be monitored by UV spectrophotometry (~301 nm) to quantify deprotection.[5]

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

-

Proceed immediately to the coupling step.

Protocol 2: Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected peptide-resin.

Materials:

-

Deprotected peptide-resin (from Protocol 1)

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling Activator: e.g., HBTU (3-5 eq.)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

-

DMF, peptide synthesis grade

Methodology:

-

In a separate vial, dissolve this compound and the coupling activator (e.g., HBTU) in a minimal amount of DMF.

-

Add the base (DIPEA) to the activation mixture and vortex for 1-2 minutes. This activates the carboxylic acid group.

-

Add the activated amino acid solution to the swollen, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To monitor reaction completion, take a small sample of resin beads, wash them, and perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates successful coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 3: Final Cleavage and Boc Deprotection

This final step cleaves the completed peptide from the resin and removes the Boc side-chain protecting group.

Materials:

-

Completed peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers: e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)

-

Cleavage Cocktail (Typical): 95% TFA, 2.5% TIS, 2.5% Water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Methodology:

-

Wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

-

Add the cold cleavage cocktail to the resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours. This process simultaneously cleaves the peptide from the resin and removes the Boc group from the lysine side chain (along with other acid-labile side-chain protecting groups).[1]

-

Filter the resin and collect the filtrate, which contains the deprotected peptide.

-

Wash the resin with additional TFA or DCM to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The product can then be purified by HPLC.

Advanced Applications

The utility of this compound extends beyond simple linear peptide synthesis. The orthogonally protected lysine side chain is a versatile handle for creating complex peptide architectures:

-

Bioconjugation: After final deprotection, the free ε-amino group of lysine is a common site for attaching molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.[2]

-

Branched Peptides: The lysine side chain can be selectively deprotected while the peptide is still on the resin to serve as an anchor point for synthesizing a second peptide chain, creating branched or dendritic structures.[2]

-

Therapeutic Peptides: Lysine is prevalent in many therapeutic peptides, including antimicrobial agents and peptide-based vaccines, making this compound essential for their development.[1][2]

References

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 9. This compound | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 71989-26-9 [chemicalbook.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Lys(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science, the synthesis of complex and functionally diverse peptides is paramount. At the heart of this endeavor lies the strategic use of protected amino acids, among which Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH, stands out as an indispensable tool. This technical guide provides an in-depth overview of this compound, its physicochemical properties, its central role in Solid-Phase Peptide Synthesis (SPPS), and its application in the study of lysine-centric signaling pathways.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, featuring two critical protecting groups: the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the ε-amino group of the side chain. This orthogonal protection scheme is the key to its widespread use in peptide chemistry.

| Property | Value | Citation |

| CAS Number | 71989-26-9 | [1][2][3][4][5][6] |

| Molecular Weight | 468.54 g/mol | [1][2][3][4][7] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][3][4][6][7] |

| Appearance | White solid | [8] |

| Purity | Typically ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | [9] |

| Storage Temperature | 2-8°C | [3] |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc-based SPPS, a methodology that has revolutionized the synthesis of custom peptides.[4] The dual-protection strategy allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, with precise control over the sequence.

The synthesis cycle involves the selective removal of the Nα-Fmoc group under mild basic conditions, typically with piperidine, to expose a free amine for the next coupling step.[4] The Nε-Boc group on the lysine side chain remains stable under these conditions, preventing unwanted side reactions.[4][9] This Boc group is only removed during the final step of peptide cleavage from the solid support, which is achieved using a strong acid like trifluoroacetic acid (TFA).[4]

Experimental Protocol: A Generalized Fmoc-SPPS Cycle

The following protocol outlines the key steps in a typical automated or manual Fmoc-SPPS cycle for the incorporation of an amino acid, such as this compound.

-

Resin Preparation : The synthesis begins with a solid support (resin), often pre-loaded with the C-terminal amino acid. For peptides with a C-terminal amide, a Rink Amide resin is commonly used.[10] The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[10]

-

Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed by treatment with a 20-40% solution of piperidine in DMF for a period of 3 to 10 minutes.[6][11] This step is often repeated to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation and Coupling : The next amino acid in the sequence, in this case, this compound, is activated to facilitate the formation of a peptide bond. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).[10][12] The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.[10]

-

Washing : Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition : These steps of deprotection, coupling, and washing are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on lysine, are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) to prevent side reactions with sensitive residues like tryptophan.

-

Peptide Precipitation and Purification : The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Studying Lysine-Centric Signaling Pathways

Lysine residues within proteins are hubs for a multitude of post-translational modifications (PTMs), including acetylation, methylation, and ubiquitination.[7][13] These modifications are critical regulatory mechanisms in a vast array of cellular processes and signaling pathways.[7][13] The dysregulation of these PTMs is often implicated in disease.

The synthesis of peptides containing specifically modified lysine residues is a powerful tool for investigating the functional consequences of these PTMs.[1] By using this compound in SPPS, researchers can create peptides where the deprotected lysine side chain can be subsequently modified, or they can use pre-modified lysine analogs. These synthetic peptides serve as invaluable tools for:

-

Antibody Production : To generate specific antibodies that recognize a particular lysine modification.

-

Enzyme Substrate Studies : To investigate the activity and specificity of enzymes that add or remove these modifications (e.g., acetyltransferases, deacetylases, methyltransferases, demethylases, and ubiquitin ligases).

-

Structural Biology : To study the structural impact of lysine modifications on peptide and protein conformation.

-

Drug Discovery : To screen for inhibitors or activators of the enzymes involved in lysine PTMs.

Conclusion

This compound is more than just a chemical reagent; it is a fundamental building block that enables the exploration of complex biological systems. Its clever orthogonal protection strategy has made it an indispensable component of solid-phase peptide synthesis, facilitating the creation of custom peptides for a wide range of applications, from basic research into cellular signaling to the development of novel peptide-based therapeutics. A thorough understanding of its properties and applications is, therefore, essential for any professional working at the forefront of peptide science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Why always lysine? The ongoing tale of one of the most modified amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. Peptide Synthesis [en.bio-protocol.org]

- 13. Lysine-specific post-translational modifications of proteins in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Use of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS). We will explore the core concepts of orthogonal protection, detail standardized experimental protocols, and offer insights into troubleshooting common challenges.

The Principle of Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. To ensure the correct sequence, reactive functional groups on the amino acids must be temporarily masked with protecting groups. The success of Fmoc-based SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others[1][2][3].

This compound is a perfect embodiment of this principle:

-

The Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This group protects the alpha-amino group of the lysine backbone. It is base-labile and is selectively removed at each cycle of peptide elongation using a mild organic base, typically piperidine[1][4].

-

The Nε-Boc Group (tert-butoxycarbonyl): This group protects the epsilon-amino group of the lysine side chain. It is acid-labile and remains stable throughout the synthesis cycles. It is only removed during the final step when the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA)[5][6][7].

This orthogonal scheme allows for the precise and controlled assembly of complex peptide sequences. The stability of the Boc group to the repetitive base treatments for Fmoc removal is critical for preventing the formation of branched or undesired side products[3][7].

The SPPS Cycle Using this compound

The incorporation of an amino acid using Fmoc chemistry follows a repetitive cycle of deprotection, activation, and coupling.

Step 1: Nα-Fmoc Deprotection

The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treatment with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

The mechanism is a base-catalyzed β-elimination (E1cb). Piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide[8][9]. The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, which prevents side reactions and drives the equilibrium towards deprotection[4][8].

Step 2: Amino Acid Activation and Coupling

The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated to facilitate the formation of a new peptide bond. This is typically done in situ by converting the amino acid's carboxylic acid into a more reactive species. Common coupling reagents are uronium/aminium salts like HBTU, HATU, or HCTU, which are used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The activated amino acid is then added to the resin, where it reacts with the newly exposed free N-terminal amine of the growing peptide chain, forming the amide bond.

Experimental Protocols and Quantitative Data

The following sections provide standardized protocols. Molar equivalents are calculated relative to the loading capacity of the resin.

Reagents and Typical Parameters

| Step | Reagent/Component | Typical Concentration / Molar Excess | Typical Reaction Time |

| Resin Swelling | DMF or DCM | 10-15 mL per gram of resin | 30-60 min |

| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | N/A | 2 steps: 5 min, then 15 min |

| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | 30-120 min |

| Coupling Reagent (e.g., HBTU, HATU) | 2.9-4.8 equivalents | 30-120 min | |

| Base (e.g., DIPEA) | 6-10 equivalents | 30-120 min | |

| Final Cleavage | TFA / TIS / H₂O | 95% / 2.5% / 2.5% (v/v/v) | 2-3 hours |

Detailed Protocol for a Single SPPS Cycle

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct.

-

-

Amino Acid Coupling (using HATU):

-

In a separate vessel, dissolve the Fmoc-amino acid (e.g., this compound, 5 eq.) and HATU (4.8 eq.) in DMF.

-

Add DIPEA (10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Monitoring the Coupling Reaction:

-

Before proceeding to the next cycle, it is crucial to confirm the completion of the coupling reaction. The Kaiser test is a widely used qualitative method to detect free primary amines[2][10].

-

Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to the next deprotection step.

-

Positive Result (Blue/Purple Beads): Coupling is incomplete. Free amines are present[11].

-

Protocol for Final Cleavage and Deprotection

-

Preparation: After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water (95:2.5:2.5 v/v/v) is effective[12]. TIS acts as a scavenger to trap the highly reactive cationic species (like the tert-butyl cation from the Boc group) that are generated during acidolysis, preventing them from modifying sensitive residues like Tryptophan or Methionine[11].

-

Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Isolation:

-

Filter the mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

-

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise during SPPS. Understanding potential side reactions and troubleshooting strategies is key to a successful synthesis.

Incomplete Coupling

If a Kaiser test returns a positive result, it indicates that the coupling reaction has failed to go to completion.

-

Double Coupling: The most common solution is to simply repeat the coupling step with a fresh batch of activated amino acid[11]. This is often sufficient to drive the reaction to completion.

-

Capping: If double coupling fails, the remaining unreacted amines can be permanently blocked, or "capped," by acetylation[11][13]. This is done by treating the resin with acetic anhydride and a base. Capping prevents the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the target peptide during purification.

Common Side Reactions

-

Racemization: The chiral integrity of amino acids can be compromised during the activation step, leading to the incorporation of D-amino acids. This is particularly a risk for residues like Cysteine and Histidine[3][12]. Using additives like 1-Hydroxybenzotriazole (HOBt) or employing coupling reagents known for low racemization (e.g., HATU, COMU) can mitigate this issue[10][14].

-

Aspartimide Formation: Peptides containing Aspartic acid are prone to a base-catalyzed side reaction where the peptide backbone cyclizes to form a five-membered aspartimide ring[15][16]. This can lead to racemization and the formation of β-peptides[15][17]. This side reaction can be minimized by adding HOBt to the piperidine deprotection solution or by using a milder deprotection base like piperazine[3][12][16].

Conclusion

This compound is an indispensable tool in peptide synthesis, enabling the incorporation of lysine residues with a robust and orthogonal protection strategy. A thorough understanding of the SPPS cycle, adherence to established protocols, and vigilant monitoring of reaction completion are critical for success. By recognizing potential side reactions and implementing appropriate troubleshooting measures, researchers can effectively leverage this versatile building block to synthesize complex peptides for a wide range of scientific and therapeutic applications.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mesalabs.com [mesalabs.com]

- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Nα-Fmoc-Nε-Boc-L-lysine

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Boc)-OH, is a cornerstone derivative of the amino acid lysine, engineered for precision in the chemical synthesis of peptides. Its strategic design, featuring two distinct and orthogonally stable protecting groups, allows for the selective incorporation of lysine into a peptide sequence and the subsequent differential modification of its side chain. This capability is fundamental in solid-phase peptide synthesis (SPPS) and is critical for the development of complex peptide therapeutics, diagnostics, and research tools.

Core Features and Chemical Properties

This compound is a white to off-white powder widely used as a building block in peptide synthesis.[1][2] The α-amino (Nα) group is protected by the base-labile Fmoc group, while the ε-amino (Nε) group of the lysine side chain is protected by the acid-labile Boc group.[3][4] This orthogonal protection scheme is the most significant feature of the molecule, enabling the selective deprotection of either amino group while the other remains intact.[4][5] The Fmoc group is stable under acidic conditions but is readily removed by a secondary amine, typically piperidine, in a process known as β-elimination.[6][7] Conversely, the Boc group is stable under basic conditions but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA).[3][8]

This differential stability is paramount in Fmoc-based SPPS.[5] During chain elongation, the temporary Fmoc group is removed at each cycle to allow for the coupling of the next amino acid. The robust Boc group on the lysine side chain remains in place throughout these cycles, preventing unwanted reactions.[1] It is only removed during the final cleavage step, typically with a TFA "cocktail," which simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups.[8]

Quantitative Data

The physical and chemical properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Citations |

| Identifiers | ||

| CAS Number | 71989-26-9 | [1][9] |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [1][2] |

| Molecular Weight | 468.54 g/mol | [1][10] |

| Physical Properties | ||

| Appearance | White to off-white powder | [1][2][11] |

| Melting Point | 130-135 °C (decomposes) | [1][12] |

| Optical Rotation [α]²⁰/D | -12 ± 2.5° (c=1 in DMF) | [1][2][12] |

| Solubility | ||

| Water | Slightly soluble | [1][13] |

| Organic Solvents | Soluble in DMF, DMSO, Dichloromethane, Chloroform, Ethyl Acetate. | [1][3][12][13] |

| Specifications | ||

| Purity (HPLC) | ≥98.0% to ≥99.0% | [2][14] |

| Enantiomeric Purity | ≥99.5% to ≥99.8% | [14] |

Experimental Protocols & Workflows

The utility of this compound is defined by the chemical reactions that selectively remove its protecting groups and couple it to a growing peptide chain.

Orthogonal Deprotection Strategy

The core principle behind the use of this compound is its orthogonal deprotection capability. The Fmoc group is removed under basic conditions to elongate the peptide chain, while the Boc group is removed under acidic conditions, typically after synthesis is complete, to unmask the side-chain amine for further modification or to yield the final peptide.

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a standard component in the iterative cycle of Fmoc-SPPS. The workflow illustrates the deprotection and coupling steps required to incorporate the amino acid into a resin-bound peptide.

Detailed Methodologies

The following are representative protocols for the key reactions involving this compound. Quantities are typically based on the substitution level of the solid-phase resin.

This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the next coupling step.

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.[6]

-

Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[6][15] Agitate the mixture at room temperature for 1-3 minutes. Drain the solution.[6]

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.[6][16]

-

Washing: Drain the piperidine solution. Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] Recommended wash sequence:

-

3x with DMF

-

3x with Dichloromethane (DCM)

-

3x with DMF

-

-

Confirmation (Optional): Perform a Kaiser (ninhydrin) test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[6]

This protocol describes the activation of this compound and its subsequent coupling to the deprotected N-terminus of the peptide-resin. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent.[16][17]

-

Reagent Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

-

Activation: Gently mix the activation solution for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin from Protocol 1.

-

Reaction Time: Agitate the mixture at room temperature for 30-120 minutes. Reaction times can be shorter (10-60 minutes) for many sequences.[17][18]

-

Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (clear/yellow beads) indicates the absence of free primary amines and successful coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.

This final step uses a strong acid cocktail to simultaneously remove the Boc side-chain protection and cleave the synthesized peptide from the resin support.

-

Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail (Reagent R) is 90% TFA, 5% thioanisole, 3% ethanedithiol, and 2% anisole. Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[16] Agitate the mixture at room temperature for 2-3 hours.[16]

-

Peptide Isolation: Filter the resin to collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to maximize recovery.[8]

-

Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8][16]

-

Purification: Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether to remove scavengers. Dry the final peptide product under vacuum.[8]

Applications in Research and Development

The unique properties of this compound make it indispensable for several advanced applications:

-

Synthesis of Branched Peptides: The ε-amino group, once deprotected, serves as an attachment point for building a second peptide chain, creating well-defined branched or multivalent structures.[3]

-

Bioconjugation: The lysine side chain is a common site for attaching other molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs for antibody-drug conjugates.[3] The orthogonal protection allows these modifications to be performed on-resin after the main peptide sequence is assembled.

-

Therapeutic Peptides: Lysine residues are often critical for the biological activity of peptides, including antimicrobial peptides and peptide-based vaccines, where its positive charge plays a role in interactions.[3] this compound ensures its correct and efficient incorporation.

References

- 1. This compound | 71989-26-9 [chemicalbook.com]

- 2. omizzur.com [omizzur.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 71989-26-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. apexbt.com [apexbt.com]

- 14. This compound [cem.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone building block in modern solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, detailed experimental protocols for its use, and its application in the synthesis of bioactive peptides, such as those containing the renowned Arginine-Glycine-Aspartic acid (RGD) cell adhesion motif.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, strategically modified with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the ε-amino group of the side chain. This orthogonal protection scheme is the lynchpin of Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation without compromising the integrity of the side chain, which remains protected until the final acid-mediated cleavage step.

The lysine side chain, with its primary amine, is a frequent site for post-translational modifications and the attachment of various moieties such as fluorophores, biotin, or polyethylene glycol (PEG). The Boc group provides robust protection for this reactive amine throughout the synthesis, preventing unwanted side reactions.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| CAS Number | 71989-26-9 |

| Molecular Formula | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 468.54 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 130-135 °C (decomposes) |